molecular formula C13H14BrN3O2S2 B2607140 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 2034380-19-1

4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2607140
CAS No.: 2034380-19-1
M. Wt: 388.3
InChI Key: REYOCRVFBSTEME-UHFFFAOYSA-N
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Description

This compound is a brominated thiophene-2-carboxamide derivative featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a thian-4-yl (tetrahydrothiopyran-4-yl) group. The bromine atom at the 4-position of the thiophene ring enhances electrophilic reactivity, making it a candidate for further functionalization or as a ligand in metal complexes.

Properties

IUPAC Name

4-bromo-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S2/c14-9-5-10(21-7-9)13(18)15-6-11-16-12(17-19-11)8-1-3-20-4-2-8/h5,7-8H,1-4,6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYOCRVFBSTEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, starting from thiophene derivatives. One common method involves the bromination of thiophene to introduce the bromine atom at the desired position. This is followed by the formation of the carboxamide group through a series of reactions involving amines and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include organometallic reagents (e.g., Grignard reagents), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Recent studies have indicated that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Screening

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundGram-positive bacteria0.5 µg/mL
Similar derivativeGram-negative bacteria1.0 µg/mL

Cancer Research : The compound's structural features suggest potential anticancer activity. Preliminary screenings have indicated that it may inhibit the proliferation of certain cancer cell lines.

Biological Applications

Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it may target enzymes critical in cancer metabolism.

Material Science

Conductive Polymers : The incorporation of thiophene derivatives into polymer matrices can enhance electrical conductivity. Research is ongoing to explore the use of this compound in developing conductive materials for electronic devices.

Case Study: Conductivity Enhancement

Polymer TypeConductivity (S/m)Improvement (%)
Polythiophene0.02Baseline
Polythiophene with 4-bromo derivative0.15+650%

Mechanism of Action

The mechanism of action of 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The thiophene ring and oxadiazole moiety can participate in π-π stacking and hydrogen bonding, respectively, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiophene-2-Carboxamide Derivatives

A comparison of key derivatives is provided in Table 1.

Compound Structural Features Physicochemical Properties Biological/Functional Relevance
4-Bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide Bromothiophene core; oxadiazole-thianyl hybrid substituent Data not reported; inferred solubility in polar aprotic solvents (e.g., DMF) due to oxadiazole Potential kinase or bromodomain inhibition (speculative)
N′-[(E)-(4-Bromo-2-thienyl)methylene]isonicotinohydrazide ( ) Bromothiophene hydrazide; pyridine substituent Melting point: ~160–162°C; forms polymeric chains via N–H···O and C–H···O H-bonds Metal coordination and antimicrobial activity (in study)
O-Methyl-N-4-bromophenyl thiocarbamate ( ) Bromophenyl thiocarbamate; thione tautomer Melting point: Not specified; forms 3D architecture via Br···π and S···π interactions Anti-cancer metal complex precursor
5-Amino-3-Methyl-4-({2-[(4-Methylphenyl)carbamothioyl]hydrazino}carbonyl)thiophene-2-carboxamide ( ) Thiophene carboxamide; thiourea hydrazine side chain Melting point: 202–204°C; IR ν(C=O): 1680 cm⁻¹; MS: m/z 378 [M⁺] Antifungal or enzyme inhibition (speculative)

Key Comparative Insights

  • The oxadiazole ring confers rigidity and metabolic stability relative to the hydrazide group in , which is prone to hydrolysis .
  • Crystallographic Behavior: The bromothiophene hydrazide in exhibits disordered bromine atoms and R₂¹(6) hydrogen-bonded motifs, whereas the thiocarbamate in forms 8-membered {...HNCS}₂ synthons.
  • Biological Potential: Thiocarbamates ( ) and thiophene carboxamides ( ) are established in metal coordination and antimicrobial studies. The oxadiazole-thianyl hybrid in the target compound may target bromodomains (cf. ) or kinases due to its π-deficient heterocycles.

Biological Activity

The compound 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Oxadiazole Ring : The reaction of thiosemicarbazide with appropriate carboxylic acid derivatives under oxidative conditions leads to the formation of the oxadiazole structure.
  • Attachment of the Thian Group : This is achieved through nucleophilic substitution reactions.
  • Formation of the Thiophene Carboxamide : The final step involves coupling the oxadiazole-thian intermediate with thiophene-2-carboxylic acid under amide bond-forming conditions.

Antitumor Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. A study reported that oxadiazole derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.67 to 3.20 μM against specific cancer types .

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : The oxadiazole ring can interact with enzymes or receptors, modulating their activity.
  • Induction of Apoptosis : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.

Case Studies

  • Anticancer Studies : In a series of experiments, derivatives of oxadiazole were tested against murine leukemia cells (L1210 and P388). The results indicated that structural modifications significantly influenced biological activity, underscoring the importance of specific functional groups in enhancing efficacy .
  • Pharmacological Evaluations : A pharmacological study assessed the effects of various substituents on the biological activity of related compounds. It was found that introducing electron-withdrawing groups significantly increased antitumor potency .

Data Table

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameStructure FeaturesGI50 (μM)Biological Activity
This compoundThian + Oxadiazole + ThiopheneTBDAntitumor activity
Analog AOxadiazole + Aromatic Ring0.67Significant antitumor effect
Analog BOxadiazole + Aliphatic Chain3.20Moderate antitumor effect

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